molecular formula C10H9ClF3NO2 B14057969 1-(5-Amino-2-(trifluoromethoxy)phenyl)-1-chloropropan-2-one

1-(5-Amino-2-(trifluoromethoxy)phenyl)-1-chloropropan-2-one

Cat. No.: B14057969
M. Wt: 267.63 g/mol
InChI Key: XZFOTLCBEYCECG-UHFFFAOYSA-N
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Description

1-(5-Amino-2-(trifluoromethoxy)phenyl)-1-chloropropan-2-one is a synthetic organic compound with the molecular formula C10H10ClF3NO2. This compound is characterized by the presence of an amino group, a trifluoromethoxy group, and a chloropropanone moiety. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

The synthesis of 1-(5-Amino-2-(trifluoromethoxy)phenyl)-1-chloropropan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-(trifluoromethoxy)aniline, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Chlorination: The resulting amine is then reacted with a chlorinating agent, such as thionyl chloride, to introduce the chloropropanone moiety.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Amino-2-(trifluoromethoxy)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Amino-2-(trifluoromethoxy)phenyl)-1-chloropropan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-(trifluoromethoxy)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-(5-Amino-2-(trifluoromethoxy)phenyl)-1-chloropropan-2-one can be compared with other similar compounds, such as:

    1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-2-one: This compound lacks the chloropropanone moiety, which may result in different reactivity and biological activity.

    1-(5-Amino-2-(trifluoromethoxy)phenyl)ethanone: The ethanone derivative has a shorter carbon chain, which can affect its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications in scientific research.

Properties

Molecular Formula

C10H9ClF3NO2

Molecular Weight

267.63 g/mol

IUPAC Name

1-[5-amino-2-(trifluoromethoxy)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C10H9ClF3NO2/c1-5(16)9(11)7-4-6(15)2-3-8(7)17-10(12,13)14/h2-4,9H,15H2,1H3

InChI Key

XZFOTLCBEYCECG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)N)OC(F)(F)F)Cl

Origin of Product

United States

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